

Physical and chemical properties of Mannotetraose.

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Compound of Interest

Compound Name: Mannotetraose

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Mannotetraose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Mannotetraose**, a complex carbohydrate with significant potential in various scientific and therapeutic fields. This document details experimental protocols for its characterization and explores its interactions with biological systems, including its role in modulating cellular signaling pathways.

Core Physical and Chemical Properties

Mannotetraose is an oligosaccharide composed of four mannose units linked together. Its properties can vary slightly depending on the specific glycosidic linkages (e.g., α or β , and the positions of the links). The data presented below pertains to the most commonly studied forms.

Property	Value
Molecular Formula	C ₂₄ H ₄₂ O ₂₁
Molecular Weight	666.6 g/mol [1]
CAS Number	51327-76-5 (for β-1,4-linked); linkage variation leads to other CAS numbers.
Appearance	White to off-white powder or crystalline solid.
Purity	Typically available at >95% purity.[2]
Storage Conditions	Should be stored at low temperatures, typically -20°C to <-15°C, to ensure long-term stability.
Stability	Stable for over two years under recommended storage conditions.
Solubility	While specific quantitative data is not readily available, Mannotetraose, like other oligosaccharides, is expected to be soluble in water. It is also likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Melting Point	Specific melting point data for Mannotetraose is not consistently reported in the literature. For comparison, the constituent monosaccharide, D-(+)-Mannose, has a melting point range of 133-140 °C.[3]
Optical Rotation	As a chiral molecule, Mannotetraose is optically active. The specific rotation value is dependent on the anomeric configuration and linkage types. A precise value for a single isomer of Mannotetraose is not broadly published. The specific rotation of D-(+)-Mannose is $[\alpha]_{20/D} +13.8 \pm 0.5^\circ$ (c = 10% in water).[3]

Experimental Protocols

The structural elucidation and analysis of **Mannotetraose** rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of **Mannotetraose** and for its quantification in various matrices.

Methodology:

- **Column:** An aminopropyl-silica column or a graphitized carbon column (GCC) is commonly employed for the separation of manno-oligosaccharides.[4][5] The GCC has been shown to be effective in separating isomers of mannatrioses, suggesting its utility for detailed analysis of **Mannotetraose** isomers.[4][5]
- **Mobile Phase:** A gradient of acetonitrile and water is typically used for elution.[4][5] The retention time of **Mannotetraose** increases with its molecular size.[4][5]
- **Detection:** A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for detecting these non-UV-absorbing compounds.
- **Sample Preparation:** The **Mannotetraose** sample is dissolved in the initial mobile phase solvent. For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.

Mass Spectrometry (MS) for Molecular Weight and Sequence Determination

Mass spectrometry is a powerful tool for confirming the molecular weight of **Mannotetraose** and for determining the sequence of the mannose units.

Methodology:

- **Ionization Technique:** Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most common ionization methods for oligosaccharides.[6] MALDI-TOF (Time-of-Flight) is particularly useful for its high sensitivity.[6]

- Matrix (for MALDI): 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for the analysis of neutral oligosaccharides.
- Sample Preparation (for MALDI): The **Mannotetraose** sample is co-crystallized with the matrix solution on a MALDI target plate.
- Tandem MS (MS/MS): To obtain structural information, collision-induced dissociation (CID) is performed on the parent ion. The resulting fragmentation pattern provides information about the glycosidic linkages and the sequence of the monosaccharide units.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most definitive method for the complete structural characterization of **Mannotetraose**, including the determination of anomeric configurations (α or β) and the precise positions of the glycosidic linkages.

Methodology:

- Sample Preparation: The **Mannotetraose** sample is typically dissolved in deuterium oxide (D_2O). It is crucial to remove any exchangeable protons by lyophilizing the sample from D_2O multiple times to minimize the residual HDO signal.
- 1D NMR:
 - 1H NMR: Provides information on the number and type of protons. The anomeric protons (H-1) typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm) and their coupling constants ($^3J(H1,H2)$) can help determine the anomeric configuration.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each mannose residue.
 - TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each mannose residue, allowing for the assignment of all protons within a sugar ring.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the glycosidic linkages between the mannose units.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to confirm the glycosidic linkages and determine the three-dimensional conformation of the molecule.

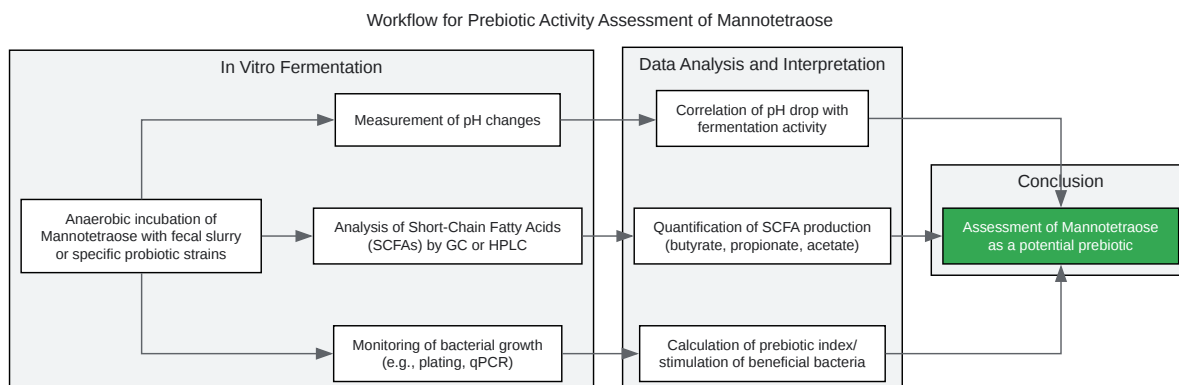
Biological Activity and Signaling Pathways

Mannotetraose, as a member of the mannan-oligosaccharides (MOS) family, exhibits significant biological activities, primarily as a prebiotic and an immunomodulator.

Prebiotic Activity

Mannotetraose can be selectively utilized by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits for the host.

Below is a diagram illustrating the general workflow for assessing the prebiotic activity of **Mannotetraose**.



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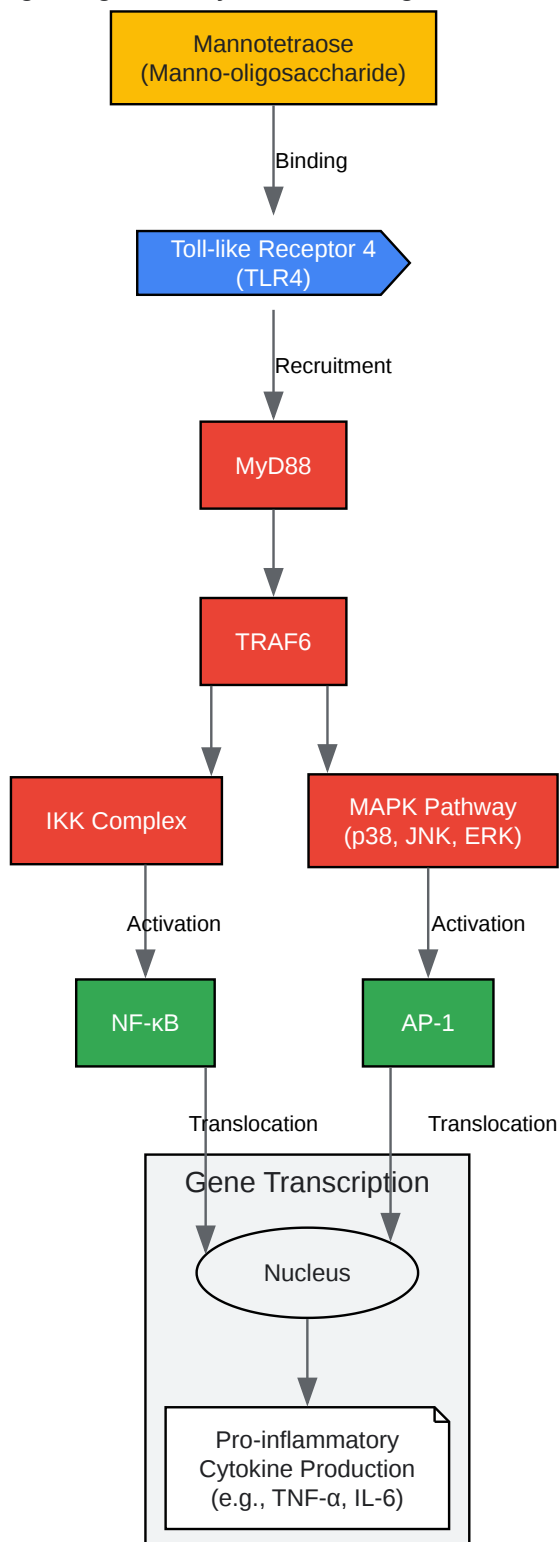
Caption: Workflow for assessing the prebiotic potential of **Mannotetraose**.

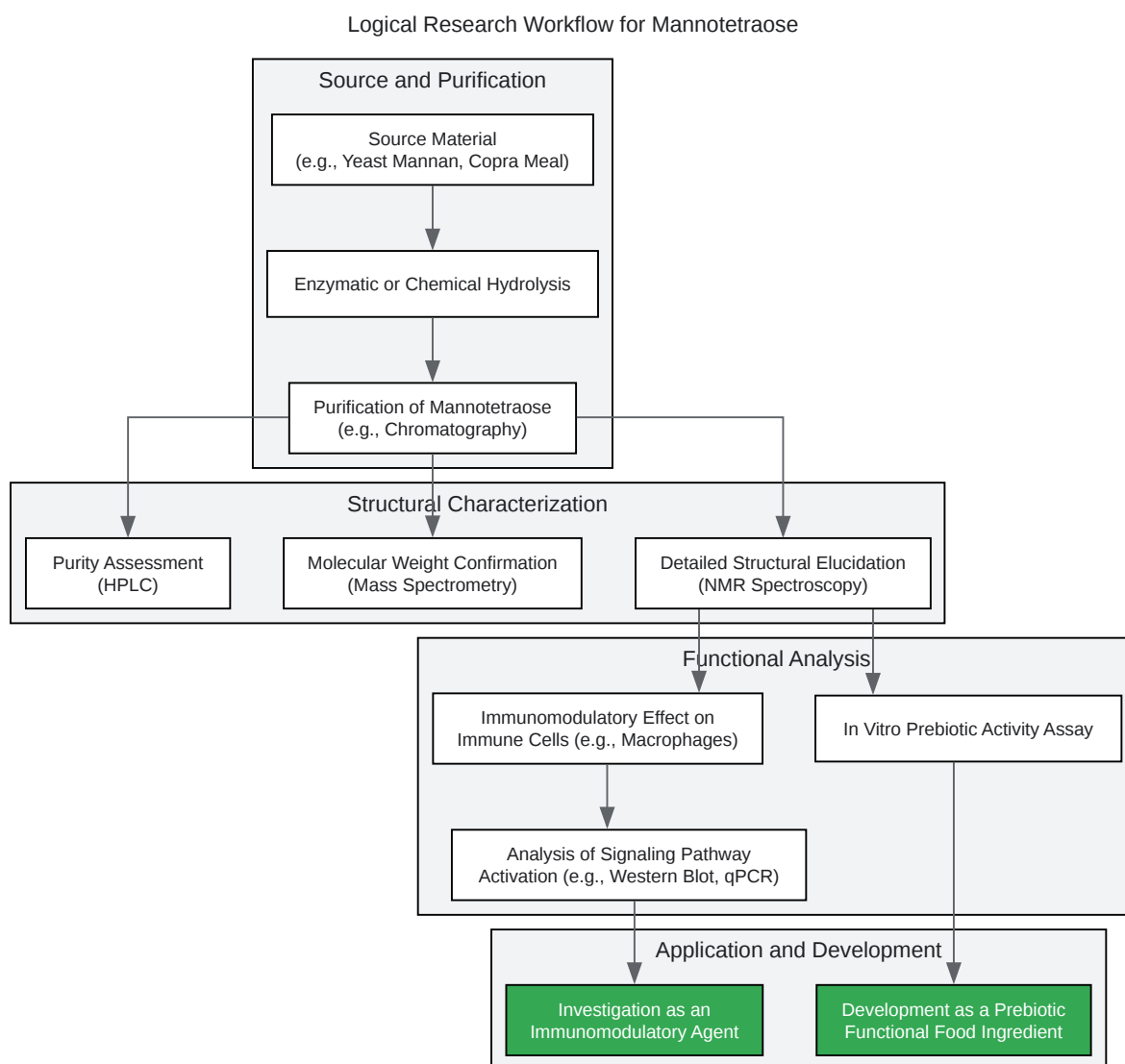
Immunomodulatory Effects and Signaling Pathways

Manno-oligosaccharides have been shown to interact with immune cells, particularly through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This interaction can trigger downstream signaling cascades that modulate the immune response.

The diagram below illustrates the proposed signaling pathway initiated by the interaction of manno-oligosaccharides with TLR4.

Proposed Signaling Pathway of Manno-oligosaccharides via TLR4





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